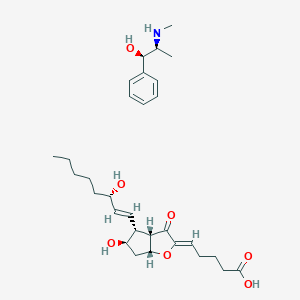

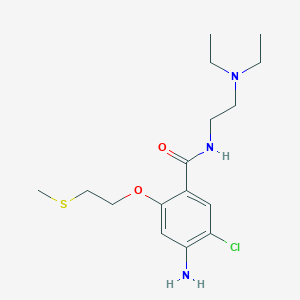

Metoclopramide sulfide

カタログ番号 B008504

CAS番号:

102670-58-6

分子量: 359.9 g/mol

InChIキー: QRIOIGZLWPJCCP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Metoclopramide is an antiemetic agent and dopamine D2 antagonist used in the treatment of gastroesophageal reflux disease, prevention of nausea and vomiting, and to stimulate gastric emptying .

Synthesis Analysis

Metoclopramide has been synthesized using various methods. One study describes an improved synthesis of Metoclopramide hydrochloride using a high yield condensation at low temperature . Another study discusses the radiosynthesis of [11C]metoclopramide .Molecular Structure Analysis

The molecular formula of Metoclopramide is C14H22ClN3O2 . It has been studied for its effects on the surface ionization of fumed silica .Chemical Reactions Analysis

While specific chemical reactions involving Metoclopramide were not found, it’s known that Metoclopramide interacts with dopamine receptors in the gastrointestinal tract .Physical And Chemical Properties Analysis

Metoclopramide is rapidly absorbed in the gastrointestinal tract with an absorption rate of about 84% . It has been shown to affect the motility of the gastrointestinal tract .Safety And Hazards

将来の方向性

特性

CAS番号 |

102670-58-6 |

|---|---|

製品名 |

Metoclopramide sulfide |

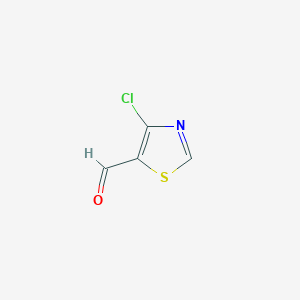

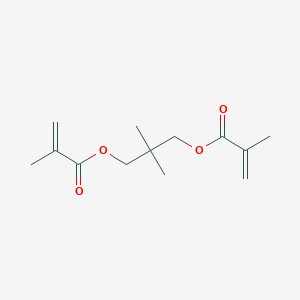

分子式 |

C16H26ClN3O2S |

分子量 |

359.9 g/mol |

IUPAC名 |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfanylethoxy)benzamide |

InChI |

InChI=1S/C16H26ClN3O2S/c1-4-20(5-2)7-6-19-16(21)12-10-13(17)14(18)11-15(12)22-8-9-23-3/h10-11H,4-9,18H2,1-3H3,(H,19,21) |

InChIキー |

QRIOIGZLWPJCCP-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCSC)N)Cl |

正規SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCSC)N)Cl |

その他のCAS番号 |

102670-58-6 |

同義語 |

metoclopramide sulfide |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

A stirred mixture of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide hydrochloride (10.0 g, 31.06 mmoles) (from Preparation No. 1A), anhydrous potassium carbonate (12.84 g, 93.16 mmoles), sodium iodide (4.66 g, 31.06 mmoles) and 2-chloroethyl methyl sulfide (3.70 ml, 4.10 g, 37.26 mmoles) in 60 ml dry DMF was refluxed for 10 hours. The solvent was evaporated under reduced pressure and the dark semi-solid was partitioned between water and methylene chloride. Sodium hydroxide solution was added to bring the pH of the aqueous layer to 14. The mixture was shaken well and the layers were separated. The aqueous layer was extracted with 3 portions of methylene chloride. The combined organic solutions were dried over MgSO4 and evaporated. The solid obtained was dissolved in 100 ml of warm acetonitrile. The solution was treated with Darco G-60, filtered, evaporated to 30 ml, and stored at -15°. The solid was filtered to give 3.56 g (32%) of the title compound as off-white crystals, mp. 118°-120°.

Quantity

10 g

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)

![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)